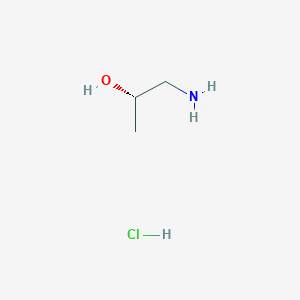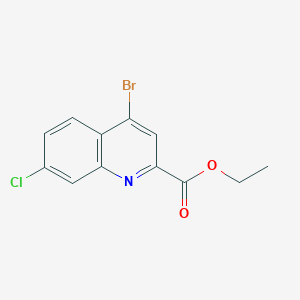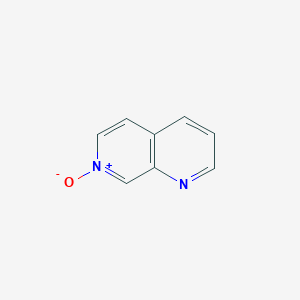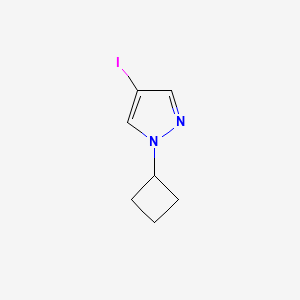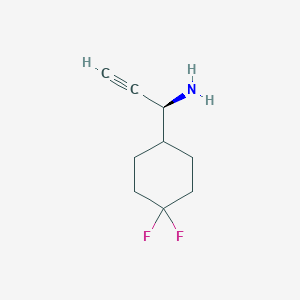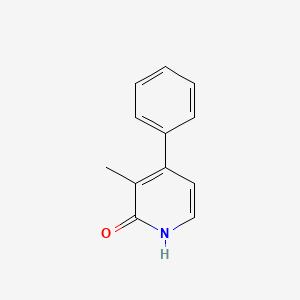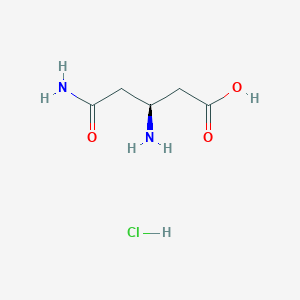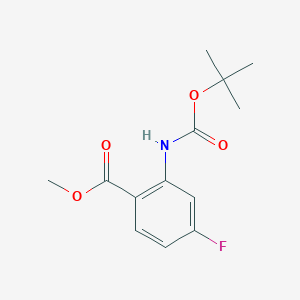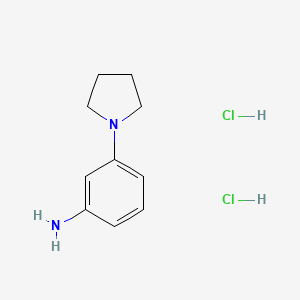
3-(Pyrrolidin-1-yl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)aniline dihydrochloride typically involves the reaction of 3-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the pyrrolidine group. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
3-(Pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the pyrrolidine group or the aniline ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aniline derivatives, while substitution reactions can introduce new functional groups to the compound.
科学研究应用
3-(Pyrrolidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-(Pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- 4-(Pyrrolidin-1-yl)aniline dihydrochloride
- 2-Methyl-3-(1-pyrrolidinyl)aniline
Uniqueness
3-(Pyrrolidin-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
属性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-pyrrolidin-1-ylaniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;;/h3-5,8H,1-2,6-7,11H2;2*1H |
InChI 键 |
MQYKQURBJLRTQH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
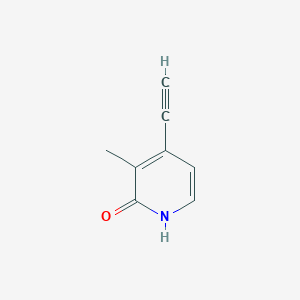
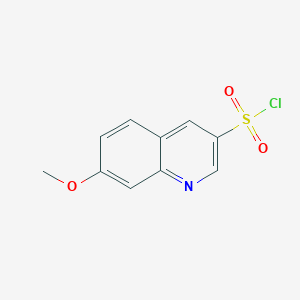
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
